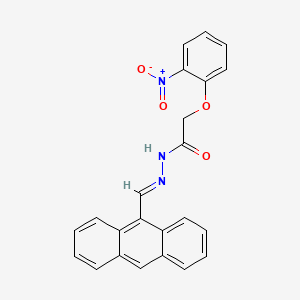![molecular formula C12H13N3O2S B5597471 1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)
1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone involves multi-step reactions, including alkylation, acylation, and cyclization processes. Compounds exhibiting similar structures have been synthesized through various methods, indicating the complexity and versatility in the synthesis of such molecules (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been elucidated using various spectroscopic techniques. The dihedral angles and crystal packing are of particular interest, providing insights into the molecule's conformation and interactions (Kesternich et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds involves various functional group transformations and the formation of novel derivatives with potential biological activities. For example, the alkylation reaction under alkaline conditions to produce new compounds illustrates the chemical versatility of these molecules (Wurfer & Badea, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments. Detailed analyses have been conducted to determine these properties, contributing to a comprehensive understanding of the molecule's characteristics (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under different conditions, have been extensively studied. These investigations provide valuable information for potential applications in chemical synthesis and pharmaceutical development (Fedotov, Hotsulia, & Panasenko, 2022).
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research conducted by Labanauskas et al. (2004) highlighted the synthesis of S-alkylated derivatives related to the compound , demonstrating anti-inflammatory activity. This study synthesized new derivatives by alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, further exploring their potential as anti-inflammatory agents. The compounds exhibited notable anti-inflammatory effects, suggesting potential applications in the development of anti-inflammatory medications (Labanauskas et al., 2004).
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) focused on the antioxidant and anticancer activities of novel derivatives, including those related to 1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone. The derivatives were evaluated for their ability to scavenge DPPH radicals and exhibited antioxidant activity superior to ascorbic acid. Additionally, these compounds showed varying levels of cytotoxicity against human glioblastoma and breast cancer cell lines, with specific derivatives identified as particularly potent against the glioblastoma U-87 cell line. This research underscores the potential therapeutic applications of these derivatives in treating cancer (Tumosienė et al., 2020).
Antimicrobial Activity
Another realm of scientific investigation involves the antimicrobial activity of triazole derivatives. Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, revealing their antimicrobial efficacy. These compounds were evaluated against bacterial and fungal organisms, showcasing their potential as antimicrobial agents. This study adds to the growing body of evidence supporting the use of triazole derivatives in combating microbial infections (Nagamani et al., 2018).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-12(15-14-8)18-7-11(16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWNDKJMAANDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5597395.png)
![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5597414.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)

![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)